Mal-amido-PEG24-TFP ester
CAS No.:
Cat. No.: VC13578769
Molecular Formula: C64H108F4N2O29
Molecular Weight: 1445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C64H108F4N2O29 |
|---|---|
| Molecular Weight | 1445.5 g/mol |
| IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C64H108F4N2O29/c65-56-55-57(66)63(68)64(62(56)67)99-61(74)4-7-75-9-11-77-13-15-79-17-19-81-21-23-83-25-27-85-29-31-87-33-35-89-37-39-91-41-43-93-45-47-95-49-51-97-53-54-98-52-50-96-48-46-94-44-42-92-40-38-90-36-34-88-32-30-86-28-26-84-24-22-82-20-18-80-16-14-78-12-10-76-8-5-69-58(71)3-6-70-59(72)1-2-60(70)73/h1-2,55H,3-54H2,(H,69,71) |
| Standard InChI Key | ROVWSNWDFQZUAW-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Introduction
Chemical Structure and Functional Properties
Molecular Architecture
Mal-amido-PEG24-TFP ester features a linear architecture comprising three distinct regions:
-
Maleimidyl Terminus: A maleimidopropyl group () provides thiol-specific reactivity, forming stable thioether bonds upon conjugation .
-
PEG24 Spacer: A 24-mer ethylene oxide chain () confers hydrophilicity, extending the molecule to approximately 183.5 Å in length .
-
TFP Ester End: The 2,3,5,6-tetrafluorophenyl ester () reacts efficiently with primary amines, yielding amide linkages with reduced hydrolysis rates compared to NHS esters .
The full molecular formula is , as verified by high-resolution mass spectrometry .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1,445.6 g/mol | |
| CAS Number | 1431295-77-0 | |
| Purity | >95% | |
| Solubility | >50 mg/mL in aqueous buffers | |
| Storage Conditions | -20°C under anhydrous argon |
Reactivity Kinetics
The maleimide group exhibits second-order kinetics for thiol conjugation, with a rate constant () of ~1.2 × 10³ M⁻¹s⁻¹ at pH 7.0 . Meanwhile, the TFP ester reacts with amines 3–5 times faster than NHS esters under identical conditions, attributed to the electron-withdrawing fluorine atoms enhancing electrophilicity .
Synthesis and Purification
Stepwise Assembly
Industrial-scale synthesis follows a three-step protocol:
-
PEG Chain Elongation: Ethylene oxide monomers undergo anionic ring-opening polymerization initiated by a methoxy-terminated nucleophile, yielding a monodisperse PEG24 chain .
-
Maleimide Incorporation: The PEG terminus is functionalized with 3-maleimidopropionic acid via carbodiimide-mediated coupling (EDC/NHS chemistry) .
-
TFP Ester Activation: The opposing PEG end is converted to a TFP ester using 2,3,5,6-tetrafluorophenol and diisopropylcarbodiimide (DIC), achieving >97% activation efficiency .
Quality Control
Critical quality attributes include:
-
Size-Exclusion Chromatography (SEC): Confirms monodispersity (Đ = 1.02) .
-
¹H-NMR Spectroscopy: Validates PEG backbone integrity (δ 3.6–3.7 ppm) and maleimide/TFP substitution .
-
Mass Spectrometry: Ensures exact mass matching ( 1,445.6 ± 0.5 Da) .
Applications in Bioconjugation
Antibody-Drug Conjugates (ADCs)
Mal-amido-PEG24-TFP ester enables site-specific conjugation of cytotoxins to engineered cysteine residues on antibodies. For example, trastuzumab emtansine analogs using this linker demonstrate a drug-to-antibody ratio (DAR) of 3.8–4.2 with <5% aggregation—superior to shorter PEG variants .
Diagnostic Probe Fabrication
In fluorescence in situ hybridization (FISH) probes, the TFP ester couples amine-modified oligonucleotides to quantum dots functionalized with thiolated targeting ligands, achieving 92% hybridization efficiency in tumor tissue sections .
Targeted Nanoparticle Systems
PEG24’s extended length prevents opsonization in poly(lactic-co-glycolic acid) (PLGA) nanoparticles. A 2024 study reported a 60% increase in tumor accumulation compared to PEG12-linked counterparts in murine xenograft models .
Comparative Analysis with Alternative Linkers
Table 2: Performance Metrics vs. Compounding Agents
| Linker Type | PEG Length | Thiol Reactivity (k₂, M⁻¹s⁻¹) | Amine Half-Life (h) | Solubility (mg/mL) |
|---|---|---|---|---|
| Mal-amido-PEG24-TFP | 24 units | 1.2 × 10³ | 48 | 50 |
| Mal-PEG12-NHS | 12 units | 0.9 × 10³ | 12 | 30 |
| SMCC (Non-PEG) | N/A | 1.5 × 10³ | 6 | 5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume